A457 Antagonist -

A457 Antagonist

Catalog Number: EVT-13578776
CAS Number:
Molecular Formula: C26H33ClN2O3
Molecular Weight: 457.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

A457 antagonist is derived from a series of chemical modifications aimed at enhancing the selectivity and efficacy of adenosine receptor antagonists. It falls under the broader category of small organic molecules designed to interact specifically with adenosine A2A receptors. The classification is based on its pharmacological action, which involves blocking the activity of adenosine at these receptors, thus influencing downstream signaling pathways involved in neurological functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of A457 antagonist typically involves multi-step organic synthesis techniques. Common methods include:

  1. Starting Material Selection: Identification of suitable precursors that can be modified to achieve the desired pharmacophore.
  2. Functional Group Manipulation: Employing reactions such as alkylation, acylation, or halogenation to introduce necessary functional groups that enhance receptor binding.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are used to purify the final product, ensuring high purity required for biological testing.

The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of A457 antagonist can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. Key structural features include:

  • Core Structure: Typically features a bicyclic or tricyclic framework that is essential for receptor binding.
  • Functional Groups: Various substituents that enhance selectivity for the adenosine A2A receptor over other subtypes.

Data regarding molecular weight, melting point, and solubility are crucial for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity profile of A457 antagonist can be explored through various chemical reactions:

  1. Receptor Binding Assays: Evaluating how effectively A457 binds to adenosine A2A receptors compared to other ligands.
  2. Metabolic Stability Studies: Investigating how the compound is metabolized in biological systems, which can involve enzymatic reactions leading to potential degradation products.
  3. Structure-Activity Relationship Studies: Modifying the structure systematically to assess how changes affect biological activity.

These analyses provide insights into the compound's pharmacokinetics and pharmacodynamics.

Mechanism of Action

Process and Data

The mechanism of action for A457 antagonist involves competitive inhibition at the adenosine A2A receptor site. Upon administration:

  1. Receptor Binding: A457 binds to the adenosine A2A receptor, preventing adenosine from exerting its effects.
  2. Signal Transduction Modulation: This blockade alters downstream signaling pathways, resulting in increased dopamine release in the striatum, which is beneficial for motor control.
  3. Neuroprotective Effects: By modulating receptor activity, A457 may also exert neuroprotective effects against excitotoxicity associated with neurodegenerative diseases.

Data from preclinical studies indicate significant improvements in motor function in animal models treated with A457.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of A457 antagonist include:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific modifications.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is critical; studies often assess degradation rates under various pH levels.

These properties are essential for formulation development and determining the appropriate delivery route for therapeutic use.

Applications

Scientific Uses

A457 antagonist has several promising applications in scientific research:

  1. Parkinson's Disease Treatment: As an adjunct therapy to dopaminergic treatments, it aims to alleviate motor symptoms without exacerbating dyskinesia.
  2. Neuroprotection Research: Investigating its role in protecting neurons from damage due to excitotoxicity or oxidative stress.
  3. Cognitive Enhancement Studies: Exploring potential benefits in cognitive function related to anxiety or depression disorders through modulation of neurotransmitter systems.
Introduction to A457 Antagonist

Discovery and Development of A457 as a Pharmacological Chaperone

The identification of A457 followed systematic investigations into PKR2 mutations causing Kallmann syndrome—a disorder characterized by delayed puberty and anosmia. Researchers identified three disease-associated PKR2 mutants (W178S, G234D, P290S) retained in the endoplasmic reticulum due to misfolding-induced trafficking defects. Through high-throughput cellular assays, A457 was found to dramatically increase cell surface expression of the P290S mutant (located in the sixth transmembrane domain) by 2.5-fold, restoring ~70% of wild-type receptor functionality. Structural modeling revealed P290S causes local conformational distortion in transmembrane domains IV and VI, which A457 corrects by binding to an allosteric pocket, stabilizing the native fold [2].

Table 1: Rescue Efficacy of A457 on PKR2 Mutants

PKR2 MutantDomain LocationA457 Rescue (Surface Expression)Functional Restoration
Wild-Type-Baseline100% (Calcium signaling)
P290STM62.5-fold increase~70%
W178STM4No effectNo effect
G234DTM5No effectNo effect

Development involved structure-activity relationship (SAR) optimization to enhance binding specificity and pharmacological chaperone efficiency. A457’s biphenyl-methyl structure mimics elements of endogenous PK2 ligand, enabling high-affinity interaction with the receptor’s transmembrane helices. Crucially, its cell-permeant properties allow intracellular access to engage retained mutants—a key distinction from non-permeant antagonists [2] [6].

Role of A457 in Modulating G Protein-Coupled Receptor (GPCR) Trafficking

A457 modulates PKR2 trafficking through a ligand-dependent chaperone mechanism:

  • Conformational Stabilization: Upon binding intracellular P290S-PKR2, A457 corrects misfolding by bridging TM helices IV and VI, enabling passage through the Golgi quality control system. This was validated via immunofluorescence showing mutant redistribution from endoplasmic reticulum to plasma membrane [2].
  • G Protein Coupling: Rescued receptors exhibit restored Gq-mediated calcium mobilization (EC₅₀ = 15 nM for PK2 response), confirming functional coupling. A457’s antagonist activity prevents constitutive signaling post-trafficking [2] [6].
  • Kinetic Selectivity: Unlike glycerol (a chemical chaperone), A457 acts mutant-specifically due to precise structural complementarity with the P290S pocket. This underpins its inability to rescue W178S or G234D mutants [2].

Table 2: GPCR Trafficking Mechanisms Modulated by A457

ProcessMechanism of ActionOutcome
Conformational correctionAllosteric stabilization of TM4-TM6 interfaceER export and Golgi processing
Functional restorationGq/PLC-β pathway activation upon agonist exposureCalcium signaling recovery (70% of WT)
Location biasPlasma membrane targetingLigand-accessible signaling hubs

Biased antagonism is observed where A457 suppresses β-arrestin recruitment while preserving G protein signaling—a desirable profile to limit receptor internalization. This aligns with emerging GPCR drug design paradigms favoring functional selectivity [6].

Significance in Addressing Protein Misfolding Disorders

Protein misfolding disorders encompass 200+ diseases, including neurodegenerative conditions (e.g., Alzheimer’s) and endocrine syndromes like Kallmann syndrome. A457 addresses core pathologies in GPCR-related misfolding through:

  • Therapeutic Precision: In Kallmann syndrome, ~23% of Maghrebian patients harbor PKR2 mutations, with P290S exceeding 5% prevalence. A457’s mutant-specific rescue offers personalized therapy for this subset, contrasting broad-acting proteostasis regulators [2] [4].
  • Chemical Chaperone Advantage: Compared to glycerol (10% concentration required), A457 acts at nanomolar concentrations, minimizing osmotic stress. Clinical relevance is underscored by restored gonadotropin-releasing hormone (GnRH) secretion in cellular models—a key deficit in Kallmann syndrome [2].
  • Paradigm Expansion: A457 demonstrates that pharmacological chaperones can target GPCRs beyond enzymes (e.g., glucocerebrosidase in Gaucher disease). This opens avenues for similar antagonists against misfolded vasopressin (V2R) or melanocortin receptors implicated in diabetes and obesity [4] [7].

Table 3: A457 in Context of Protein Misfolding Disorders

DisorderTarget ProteinA457 RelevanceClinical Impact
Kallmann syndromePKR2 (P290S mutant)Direct mutant rescueRestored GnRH secretion potential
Neurodegenerative*Tau/α-synucleinIndirect validation of chaperone strategySupports proteostasis therapeutics
*Systemic amyloidosisTransthyretinN/AHighlights unmet need

*A457 not directly applicable, but mechanistic parallels exist

The compound validates intracellular receptor targeting as a strategy, particularly where mutations cause loss-of-function trafficking defects rather than catalytic deficiencies. Future directions include optimizing brain-barrier penetration for neuro-GPCRs and extending principles to orphan GPCRs with unresolved ligands [2] [4] [7].

Properties

Product Name

A457 Antagonist

IUPAC Name

1-benzyl-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide

Molecular Formula

C26H33ClN2O3

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3

InChI Key

IOXBZEKQVLIIQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.